

The Chemical Synthesis of TRC-19: A Technical Guide

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Compound of Interest

Compound Name: TRC-19

Cat. No.: B1574704

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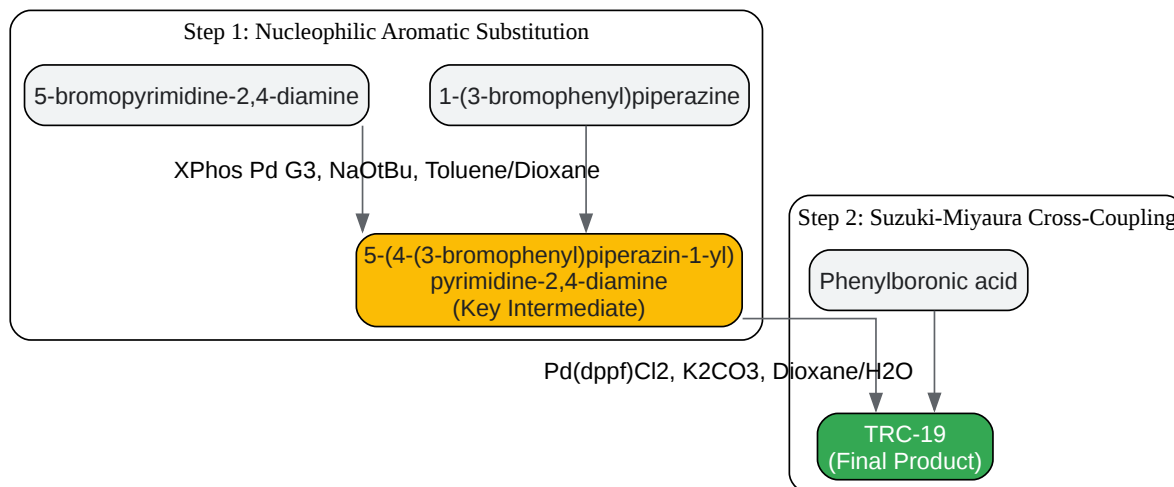
For Researchers, Scientists, and Drug Development Professionals

Abstract

TRC-19 is a potent and selective inhibitor of *Toxoplasma gondii* dihydrofolate reductase (TgDHFR), an essential enzyme for the parasite's survival.^{[1][2]} Its chemical name is 5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine.^[1] This guide provides an in-depth overview of the chemical synthesis pathway for **TRC-19**, based on methodologies reported in the scientific literature. The synthesis involves a two-step process commencing with a nucleophilic aromatic substitution to form a key piperazinyipyrimidine intermediate, followed by a Suzuki coupling reaction to introduce the biphenyl moiety. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Overview of the Synthetic Pathway

The synthesis of **TRC-19** is accomplished through a convergent synthesis strategy. The core of the molecule is constructed by first coupling 5-bromopyrimidine-2,4-diamine with 1-(3-bromophenyl)piperazine. The resulting intermediate, 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine, then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to yield the final product, **TRC-19**.



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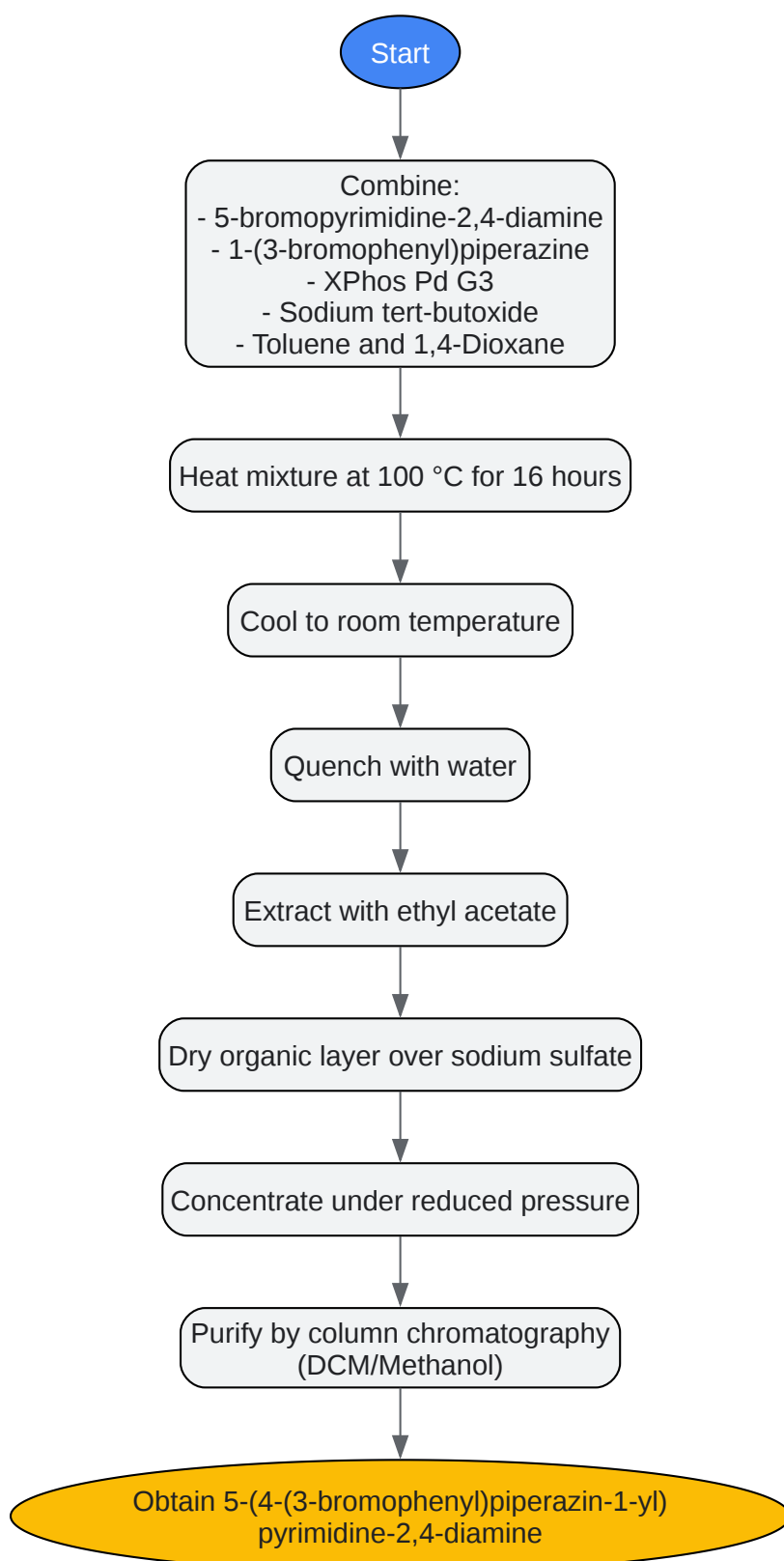
Figure 1: Overall synthetic pathway for **TRC-19**.

Experimental Protocols

Synthesis of 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (Key Intermediate)

This procedure outlines the formation of the key intermediate through a nucleophilic aromatic substitution reaction.

Experimental Workflow:



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Figure 2: Workflow for the synthesis of the key intermediate.

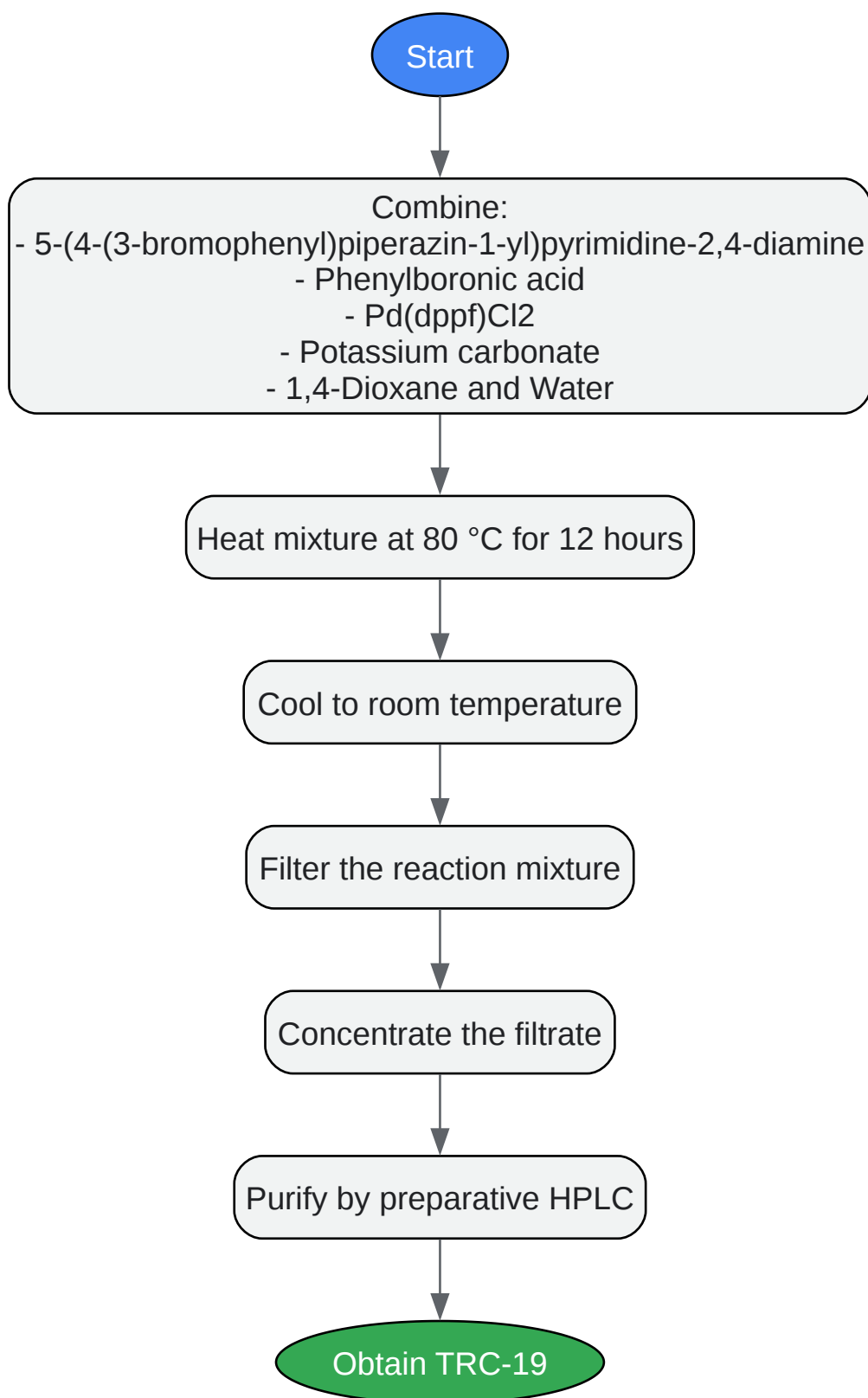
Detailed Methodology:

- To a solution of 5-bromopyrimidine-2,4-diamine (1.0 eq) in a mixture of toluene and 1,4-dioxane (1:1, v/v) is added 1-(3-bromophenyl)piperazine (1.1 eq).
- XPhos Pd G3 (0.05 eq) and sodium tert-butoxide (2.0 eq) are subsequently added to the reaction mixture.
- The resulting suspension is heated to 100 °C and stirred for 16 hours.
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired product.

Synthesis of TRC-19 (5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine)

The final step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety of **TRC-19**.

Experimental Workflow:



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Figure 3: Workflow for the synthesis of **TRC-19**.

Detailed Methodology:

- A mixture of 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in 1,4-dioxane and water (4:1, v/v) is prepared.
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) is added to the mixture.
- The reaction is heated to 80 °C and stirred for 12 hours.
- After cooling to room temperature, the reaction mixture is filtered.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield **TRC-19**.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of the Key Intermediate

Reagent/Parameter	Molar Ratio/Value
5-bromopyrimidine-2,4-diamine	1.0 eq
1-(3-bromophenyl)piperazine	1.1 eq
XPhos Pd G3	0.05 eq
Sodium tert-butoxide	2.0 eq
Solvent	Toluene/1,4-Dioxane (1:1)
Temperature	100 °C
Reaction Time	16 hours

Table 2: Reagents and Conditions for the Synthesis of **TRC-19**

Reagent/Parameter	Molar Ratio/Value
5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine	1.0 eq
Phenylboronic acid	1.5 eq
Pd(dppf)Cl ₂	0.1 eq
Potassium carbonate	3.0 eq
Solvent	1,4-Dioxane/Water (4:1)
Temperature	80 °C
Reaction Time	12 hours

Table 3: Physicochemical Properties of **TRC-19**

Property	Value
Chemical Formula	C ₂₀ H ₂₂ N ₆
Molecular Weight	346.44 g/mol
Exact Mass	346.1906
Appearance	Solid powder
Purity	>98%

Conclusion

The chemical synthesis of **TRC-19** is a robust and reproducible process involving a two-step sequence of a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis of this potent antiparasitic compound. The provided workflows and quantitative data tables offer a clear and concise reference for laboratory-scale synthesis and further optimization studies.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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